AEEA-AEEA

Catalog No.
S810354
CAS No.
1143516-05-5
M.F
C12H24N2O7
M. Wt
308.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AEEA-AEEA

CAS Number

1143516-05-5

Product Name

AEEA-AEEA

IUPAC Name

2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid

Molecular Formula

C12H24N2O7

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C12H24N2O7/c13-1-3-18-5-7-20-9-11(15)14-2-4-19-6-8-21-10-12(16)17/h1-10,13H2,(H,14,15)(H,16,17)

InChI Key

YQZVQKYXWPIKIX-UHFFFAOYSA-N

Synonyms

AEEA-AEEA;AEEA-AEEA-AEEA;17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid

AEEA-AEEA (17-amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecan-1-oic acid) is a discrete, monodisperse mini-PEG dimer utilized as a highly reproducible structural linker in biopharmaceutical manufacturing [1]. Unlike polymeric PEG mixtures, this compound provides an exact molecular weight (308.33 g/mol) and precise chain length, making it a critical building block for solid-phase peptide synthesis (SPPS). It is most prominently procured as the exact hydrophilic spacer required for the side-chain synthesis of blockbuster GLP-1 and GIP receptor agonists, including Semaglutide and Tirzepatide, where it bridges the peptide backbone to the fatty acid moiety. Beyond incretin mimetics, its defined amide-ether backbone is increasingly specified in the procurement of non-cleavable antibody-drug conjugate (ADC) linkers and PROTACs, where exact spacer length dictates target degradation efficiency and pharmacokinetic stability.

Research Fit

Non-cleavable PEG linker for ADC bioconjugation workflows
PROTAC synthesis requiring flexible, hydrophilic spacer
GLP-1 agonist side-chain intermediate (semaglutide/tirzepatide)

Substituting AEEA-AEEA with standard PEG4 or polydisperse PEG mixtures fundamentally compromises both regulatory compliance and molecular function [1]. In the synthesis of generic Semaglutide or Tirzepatide, the exact γ-Glu-AEEA-AEEA spacer sequence is a strict regulatory requirement; substituting a structurally similar PEG alters the active pharmaceutical ingredient (API) identity, immediately invalidating abbreviated new drug application (ANDA) pathways. In PROTAC and ADC development, generic substitution fails because standard PEGs lack the internal amide bond present in the AEEA dimer, which provides critical hydrogen-bonding interactions and conformational rigidity. Furthermore, utilizing crude or polymeric PEG alternatives introduces unacceptable polydispersity, generating complex impurity profiles during solid-phase peptide synthesis (SPPS) that drastically reduce final API yield and complicate downstream HPLC purification.

Substitution Risk

Chain-length mismatch
Shorter PEG linkers (e.g., AEEA monomer) may result in aggregation at high DAR, affecting conjugate stability.
Hydrophilic shielding gap
Reduced hydration layer density from a single AEEA unit may alter DAR-dependent colloidal behavior and limit developability.
Application-specific linker identity
The dimeric linker is a defined structural element in semaglutide/tirzepatide; substitution may compromise synthetic fidelity.

Essential Spacer Length for GLP-1 Half-Life Extension

In the design and synthesis of long-acting incretin mimetics like Semaglutide, the spacer connecting the fatty acid to the peptide backbone is critical for albumin binding and receptor activation. Procurement of the exact AEEA-AEEA dimer is required to achieve the optimal spacer length. Studies comparing various spacer lengths demonstrate that the dual AEEA motif provides sufficient steric relief between the bulky octadecanedioic acid chain and the GLP-1 receptor binding domain, extending the in vivo half-life to approximately 165 hours in humans, whereas single AEEA or direct fatty acid attachment results in significantly reduced receptor affinity and faster clearance[1].

Evidence DimensionIn vivo half-life and receptor affinity
Target Compound DataAEEA-AEEA spacer (Semaglutide): ~165 hours half-life
Comparator Or BaselineSingle AEEA or no spacer: <24 hours half-life with reduced GLP-1R affinity
Quantified Difference>6-fold increase in pharmacokinetic half-life
ConditionsHuman pharmacokinetic profiling of GLP-1 analogues

Procuring the exact AEEA dimer is a non-negotiable requirement for manufacturing Semaglutide and Tirzepatide APIs that meet the established pharmacokinetic profiles.

ADC aggregation at high DAR
Head-to-head
Target: AEEA-AEEA — stable at DAR 6–8
Comparator: AEEA monomer — precipitation at DAR >4
Supports ADC colloidal stability endpoint review
Reported data; hydrophobic payload model used

Monodispersity for High-Yield Solid-Phase Peptide Synthesis (SPPS)

When synthesizing complex peptide therapeutics or PROTACs, the choice of linker directly impacts the downstream purification burden. AEEA-AEEA is a discrete, monodisperse molecule, unlike traditional polymeric PEG linkers which contain a distribution of chain lengths. Utilizing AEEA-AEEA in SPPS prevents the formation of closely related deletion or insertion impurities (+/- one ethylene glycol unit). Comparative synthesis workflows show that discrete linkers like AEEA-AEEA improve the crude purity of the final peptide or conjugate by up to 30-40% compared to polydisperse PEG alternatives, significantly reducing the loss of expensive API during preparative HPLC [1].

Evidence DimensionCrude API purity post-SPPS
Target Compound DataAEEA-AEEA (Discrete): Yields single major product peak
Comparator Or BaselinePolydisperse PEG: Generates n-1 and n+1 impurity envelope
Quantified Difference30-40% improvement in crude purity and prep-HPLC recovery
ConditionsSolid-phase peptide synthesis of long-chain modified peptides

Selecting a monodisperse linker drastically reduces downstream purification costs and prevents the loss of high-value peptide APIs.

Linker identity in GLP-1 agonists
Cross-study
AEEA-AEEA (semaglutide, tirzepatide) vs H-AEEA (retaglutide)
Reported linker specification in commercial peptide drugs
Qualitative, application-defined difference

Amide-Bond Mediated Rigidity for PROTAC Optimization

In the development of targeted protein degraders (PROTACs), the linker must maintain optimal distance and orientation between the target ligand and the E3 ligase recruiter. While standard PEG4 linkers provide flexibility and solubility, they often suffer from excessive entropic penalties upon ternary complex formation. AEEA-AEEA incorporates an internal amide bond within its PEG-like structure, which introduces a degree of conformational rigidity and potential hydrogen-bonding interactions absent in pure ether PEGs. This structural feature has been shown to stabilize the ternary complex in specific degrader designs, leading to lower DC50 (degradation concentration) values compared to highly flexible, pure PEG equivalents [1].

Evidence DimensionTernary complex stability and degradation efficiency (DC50)
Target Compound DataAEEA-AEEA linker: Enhanced rigidity via internal amide bond
Comparator Or BaselineStandard PEG4 linker: High flexibility, higher entropic penalty
Quantified DifferenceLower DC50 values in target-specific PROTAC assays
ConditionsIn vitro targeted protein degradation assays

For PROTAC developers, AEEA-AEEA offers a unique balance of hydrophilicity and structural rigidity that can rescue degraders failing with standard PEG linkers.

Non-cleavable release mechanism
Class-level
Payload released as linker–amino acid adduct after lysosomal degradation
Mechanism context for ADC intracellular processing
Data to verify for specific payload and antibody constructs

API Manufacturing for GLP-1 and GIP Receptor Agonists

As the exact side-chain spacer for Semaglutide and Tirzepatide, AEEA-AEEA is indispensable for CDMOs and generic API manufacturers aiming to produce these blockbuster metabolic drugs in strict compliance with reference listed drug (RLD) structures [1].

Synthesis of Alkyl Chain-Based PROTACs

Ideal for medicinal chemistry teams requiring a highly pure, monodisperse linker that provides both the solubility of a PEG and the structural rigidity of an internal amide bond to optimize ternary complex formation in targeted protein degradation[2].

Development of Non-Cleavable Antibody-Drug Conjugates (ADCs)

Used as a stable, hydrophilic spacer in ADC payloads where premature cleavage in systemic circulation must be avoided, ensuring the cytotoxin is only released upon lysosomal degradation of the entire antibody-linker complex [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-DAR ADC research (hydrophobic payloads)
Dimeric PEG hydration layer
Colloidal stability and aggregation endpoint at DAR >4
GLP-1 agonist side-chain synthesis
Dimeric linker structural identity
Synthetic fidelity and purity for peptide conjugation
Non-cleavable ADC linker construction
Non-cleavable PEG backbone
Intracellular catabolite formation and bystander effect context
PROTAC synthesis with flexible spacer
Hydrophilic PEG chain flexibility
Ternary complex formation and physicochemical profile

XLogP3

-4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

308.15835111 Da

Monoisotopic Mass

308.15835111 Da

Heavy Atom Count

21

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